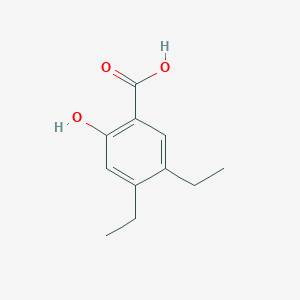

4,5-Diethyl-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

58138-55-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4,5-diethyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-3-7-5-9(11(13)14)10(12)6-8(7)4-2/h5-6,12H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

NWOHYBKEJISGGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1CC)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4,5 Diethyl 2 Hydroxybenzoic Acid

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a classical and often necessary approach for the construction of complex organic molecules. The following sections outline potential strategies for the synthesis of 4,5-Diethyl-2-hydroxybenzoic acid, focusing on the sequential introduction of the required functional groups.

A key challenge in the synthesis of this compound is the regioselective introduction of two ethyl groups onto the benzene (B151609) ring. Friedel-Crafts alkylation is a common method for introducing alkyl groups to an aromatic ring, but it is often associated with issues of polyalkylation and poor regioselectivity. To achieve the desired 1,2,4,5-substitution pattern, a more controlled approach is necessary.

One potential strategy begins with a pre-functionalized benzene ring to direct the incoming ethyl groups. For instance, starting with a phenol (B47542), the hydroxyl group can direct electrophilic substitution to the ortho and para positions. However, achieving selective diethylation at the 4 and 5 positions relative to the final hydroxyl group at position 2 can be challenging.

A more plausible approach involves starting with a precursor that already contains the desired diethyl substitution pattern. A suitable starting material would be 3,4-diethylphenol (B1332101) . This precursor correctly places the ethyl groups, and subsequent functionalization can be directed to the remaining positions on the aromatic ring. The synthesis of 3,4-diethylphenol can be achieved through various methods, including the reduction of a suitable diethyl-substituted aromatic ketone or the diazotization of 3,4-diethylaniline followed by hydrolysis.

Another strategy could involve the use of modern catalytic methods for regioselective alkylation. For example, rhenium-catalyzed alkylation of phenols has been shown to provide good yields of mono-alkylated products with high regioselectivity, which could potentially be adapted for a sequential diethylation.

Table 1: Comparison of Diethylation Strategies

| Strategy | Precursor | Reagents and Conditions | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Phenol | Ethyl halide, Lewis acid (e.g., AlCl₃) | Readily available reagents | Poor regioselectivity, risk of polyalkylation and rearrangement |

| Functionalization of a Diethyl Precursor | 3,4-Diethylphenol | - | Pre-defined regiochemistry of ethyl groups | Requires synthesis of the precursor |

| Catalytic Alkylation | Phenol | Ethene, Rhenium catalyst (e.g., Re₂(CO)₁₀) | High regioselectivity for mono-alkylation | May require sequential steps for diethylation, catalyst cost |

With a suitably substituted diethylphenol in hand, such as 3,4-diethylphenol , the next step is the introduction of the carboxylic acid group at the 2-position. The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols. wikipedia.orgjk-sci.com This reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures. The choice of alkali metal counter-ion can influence the regioselectivity, with smaller ions like sodium and potassium favoring ortho-carboxylation. jk-sci.com

Reaction Scheme: Kolbe-Schmitt Carboxylation of 3,4-Diethylphenol

Recent advancements have demonstrated that the Kolbe-Schmitt reaction can be performed under milder conditions, even at atmospheric pressure of CO₂, by using specific additives. nih.gov

Alternatively, other carboxylation methods could be employed. For instance, the reaction of a lithiated diethylphenol derivative with carbon dioxide would also yield the desired carboxylic acid. This approach offers high regioselectivity as the lithiation can be directed by the hydroxyl group.

An alternative synthetic route would involve introducing the hydroxyl group at a later stage. This strategy could start with a diethyl-substituted benzoic acid, such as 3,4-diethylbenzoic acid . The synthesis of this precursor could be achieved by the oxidation of 3,4-diethyltoluene .

The introduction of the hydroxyl group at the 2-position of 3,4-diethylbenzoic acid can be accomplished through several methods. One approach is electrophilic hydroxylation. However, directing the incoming hydroxyl group specifically to the 2-position can be challenging due to the presence of other activating and deactivating groups on the ring.

A more controlled, multi-step approach would involve the following sequence:

Nitration: Nitration of 3,4-diethylbenzoic acid would likely yield a mixture of isomers. The directing effects of the carboxyl and ethyl groups would need to be carefully considered to favor the formation of the 2-nitro derivative.

Reduction: The nitro group can be selectively reduced to an amino group using standard reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting amino group can be converted to a diazonium salt using nitrous acid at low temperatures. Subsequent heating of the diazonium salt in an aqueous solution leads to the formation of the desired hydroxyl group.

This sequence provides a reliable, albeit longer, route to the target molecule, with the advantage of well-established and high-yielding reactions for each step.

Catalytic Methodologies in Synthesis

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, C-H activation and functionalization strategies are particularly attractive.

For instance, a palladium-catalyzed C-H carboxylation of a 3,4-diethylphenol derivative could directly introduce the carboxylic acid moiety at the 2-position. While direct C-H carboxylation with CO₂ can be challenging, recent advances have shown promise with the use of appropriate directing groups and catalytic systems.

Another approach could involve a cross-coupling reaction. For example, a halogenated derivative of 3,4-diethylphenol could be coupled with a carboxylating agent using a palladium or copper catalyst.

Organocatalysis and biocatalysis are rapidly emerging fields in organic synthesis, offering mild and often highly selective transformations.

While specific organocatalysts for the direct synthesis of this compound are not yet reported, the principles of organocatalysis could be applied to develop new synthetic routes. For example, organocatalytic methods for the regioselective functionalization of phenols could be explored.

Enzyme-mediated synthesis offers a particularly promising avenue. Biocatalytic equivalents of the Kolbe-Schmitt reaction have been developed, utilizing benzoic acid decarboxylases to achieve highly regioselective ortho-carboxylation of phenols. rsc.org These enzymatic reactions proceed under mild conditions and can exhibit broad substrate scope, potentially accommodating a substituted phenol like 3,4-diethylphenol .

Furthermore, microorganisms have been engineered to produce hydroxybenzoic acids from simple feedstocks. nih.gov While this has been demonstrated for simpler analogues, future metabolic engineering efforts could potentially be directed towards the biosynthesis of more complex molecules like this compound.

Table 2: Summary of Catalytic Approaches

| Catalytic Method | Substrate | Catalyst/Enzyme | Potential Transformation |

| Transition Metal-Catalyzed C-H Carboxylation | 3,4-Diethylphenol derivative | Palladium complex | Direct introduction of the carboxyl group |

| Biocatalytic Carboxylation | 3,4-Diethylphenol | Benzoic acid decarboxylase | Regioselective ortho-carboxylation |

| Metabolic Engineering | Simple carbon sources | Engineered microorganisms | Biosynthesis of the target molecule |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is crucial for developing sustainable and economically viable synthetic processes. For the synthesis of this compound, these principles can guide the optimization of reaction conditions to reduce environmental impact.

Solvent-free or reduced-solvent methodologies

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Modern approaches to the synthesis of hydroxybenzoic acids, such as the Kolbe-Schmitt reaction, have been investigated under solvent-reduced or solvent-free conditions.

The classical Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a gas-solid phase reaction and can be performed without a solvent by heating the dry sodium phenoxide under a high pressure of carbon dioxide mdpi.com. While this method avoids solvents, it can suffer from poor heat transfer and mixing, leading to longer reaction times and potential side products.

To address these issues, research has explored the use of high-boiling, aprotic polar solvents like dimethyl sulfoxide (DMSO) to create a homogeneous reaction medium. This allows the reaction to proceed at lower temperatures and pressures, but introduces a solvent that must be recycled or disposed of mdpi.com. More advanced, greener alternatives that have been studied for similar carboxylations include the use of ionic liquids or supercritical carbon dioxide (sc-CO₂), which can act as both the solvent and the carboxylating agent, potentially simplifying the process and reducing waste nih.gov.

Atom economy and waste minimization

Atom economy is a core metric in green chemistry that assesses the efficiency of a chemical reaction in converting the mass of reactants into the desired product wikipedia.org. The ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product, generating no byproducts wikipedia.orgkccollege.ac.in.

The key step in the synthesis of this compound from its immediate precursor, 3,4-diethylphenol, is the Kolbe-Schmitt carboxylation. This reaction is an addition reaction, where the entire carbon dioxide molecule is incorporated into the phenol substrate.

Reaction: C₁₀H₁₄O (3,4-diethylphenol) + CO₂ → C₁₁H₁₄O₃ (this compound)

Theoretically, this step has a 100% atom economy, as shown in the table below.

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3,4-Diethylphenol | C₁₀H₁₄O | 150.22 |

| Carbon Dioxide | CO₂ | 44.01 |

| Total Reactant Mass | 194.23 | |

| Desired Product | Formula | Molecular Weight (g/mol) |

| This compound | C₁₁H₁₄O₃ | 194.23 |

| Atom Economy Calculation | (Mass of Desired Product / Total Mass of Reactants) x 100% | |

| Result | (194.23 / 194.23) x 100% = 100% |

Energy efficiency considerations in reaction design

Energy consumption is a significant factor in the sustainability and cost of chemical manufacturing energystar.govduplico.com. The pharmaceutical industry, in particular, has energy-intensive processes due to stringent requirements for environmental control, purification, and specific reaction conditions quincycompressor.comlasttechnology.it.

The Kolbe-Schmitt reaction is traditionally energy-intensive, requiring high temperatures (125°C or higher) and high pressures (100 atm) to achieve good yields wikipedia.orgtestbook.com. Optimizing energy efficiency involves several strategies:

Catalyst Development: Designing advanced catalysts could enable the reaction to proceed under milder conditions (lower temperature and pressure), significantly reducing energy input.

Process Intensification: The use of technologies like continuous flow reactors or microreactors can improve heat transfer and reaction control, leading to more efficient energy use compared to large batch reactors nih.gov.

Alternative Energy Sources: Exploring alternative heating methods, such as microwave irradiation, has been considered. However, a full life-cycle assessment is necessary, as some studies have found conventional heating to be more energy-efficient when the entire process, including electricity generation, is considered nih.gov.

By systematically evaluating reaction parameters and equipment, the energy footprint for the synthesis of this compound can be substantially reduced sustainability-directory.com.

Precursor Compounds and their Chemical Transformations

The successful synthesis of this compound hinges on the availability of a suitable precursor and the efficiency of its chemical transformation.

Derivatives of ethylbenzene or related aromatic compounds as starting materials

The most direct precursor for the final carboxylation step is 3,4-diethylphenol nih.gov. The synthesis of this precursor would likely begin with a more readily available starting material, such as 1,2-diethylbenzene .

A plausible synthetic route from 1,2-diethylbenzene to 3,4-diethylphenol involves a multi-step process. A classical approach is the Friedel-Crafts acylation followed by reduction. This two-step sequence allows for the controlled introduction of alkyl groups onto an aromatic ring wikipedia.org.

Friedel-Crafts Acylation: 1,2-diethylbenzene can be acylated using an acyl chloride (e.g., acetyl chloride, CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The ethyl groups are ortho-, para-directing, leading to the formation of 3,4-diethylacetophenone as the major product.

Clemmensen Reduction: The resulting ketone can then be reduced to an alkyl group using a method like the Clemmensen reduction (zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction wikipedia.orgchem-station.combyjus.com. This sequence effectively adds an ethyl group, but careful selection of the starting material is key to achieving the desired substitution pattern. An alternative to direct alkylation is to introduce a functional group that can later be converted to a hydroxyl group.

Specific reaction conditions for intermediate formation and purification

The transformation of the precursor, 3,4-diethylphenol, into the final product is achieved via the Kolbe-Schmitt reaction. The specific conditions are critical for maximizing yield and ensuring the correct isomer is formed.

Step 1: Phenoxide Formation The first step is the deprotonation of 3,4-diethylphenol to form the more nucleophilic phenoxide anion.

Reagent: A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The choice of cation can influence the regioselectivity of the subsequent carboxylation wikipedia.orgchemicalbook.com. For ortho-carboxylation to produce a 2-hydroxybenzoic acid derivative, sodium phenoxide is generally preferred jk-sci.com.

Conditions: The reaction is typically carried out in the absence of water, as its presence can decrease the yield. The dry phenol is mixed with the powdered base.

Step 2: Carboxylation This is the key carbon-carbon bond-forming step.

Reagent: High-purity carbon dioxide (CO₂).

Conditions: The solid sodium 3,4-diethylphenoxide is heated under high pressure. Typical industrial conditions for the synthesis of salicylic (B10762653) acid are around 125°C and 100 atm of CO₂ pressure testbook.comwikipedia.org. The reaction is run for several hours until the absorption of CO₂ ceases.

Step 3: Purification and Acidification The final step is the liberation of the free acid from its salt and subsequent purification.

Procedure: The crude reaction product, sodium 4,5-diethyl-2-hydroxybenzoate, is dissolved in water.

Acidification: A strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the aqueous solution until it is acidic, causing the free this compound to precipitate out of the solution wikipedia.orgucla.edu.

Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent, such as water or an aqueous alcohol mixture.

The table below summarizes the typical reaction conditions for the key transformation step.

| Reaction Step | Key Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Phenoxide Formation | 3,4-diethylphenol, Sodium Hydroxide (NaOH) | Anhydrous, solid-state mixing | Generate the nucleophilic phenoxide anion |

| Carboxylation (Kolbe-Schmitt) | Sodium 3,4-diethylphenoxide, Carbon Dioxide (CO₂) | 125-150°C, 100 atm pressure | Electrophilic aromatic substitution to form the carboxylate salt |

| Acidification & Purification | Sodium 4,5-diethyl-2-hydroxybenzoate, Sulfuric Acid (H₂SO₄) | Aqueous solution, acidification to low pH, cooling | Protonate the carboxylate and phenol to precipitate the final product |

Derivatization Strategies of this compound

This compound possesses three primary sites for chemical modification: the carboxylic acid group, the phenolic hydroxyl group, and the unsubstituted positions on the aromatic ring. These functional groups allow for a variety of derivatization strategies to modulate the compound's physicochemical properties and potential biological activity.

Esterification and amide formation for structural modification

The carboxylic acid moiety of this compound is readily converted to esters and amides through standard condensation reactions.

Esterification can be achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a classic Fischer esterification, a reversible reaction that is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. teachnlearnchem.comma.edu For sterically hindered alcohols or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. google.com

Amide formation follows a similar logic, where the carboxylic acid is reacted with a primary or secondary amine. Direct reaction requires high temperatures and is often inefficient. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. organic-chemistry.orgmdpi.com For particularly sterically hindered amines, forming the acyl fluoride in situ can be an effective strategy. rsc.org

These derivatizations are crucial for creating a library of structurally diverse compounds for further research. The choice of alcohol or amine can introduce a wide range of functional groups and lipophilicities.

| Reaction Type | Reagents and Conditions | Product Type | Representative Yield |

| Fischer Esterification | R-OH, H₂SO₄ (cat.), heat | Ester | 60-90% |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, heat | Acyl Chloride | >90% |

| Esterification via Acyl Chloride | R-OH, pyridine | Ester | 80-95% |

| Amide Formation (Coupling Agent) | R-NH₂, DCC or EDC | Amide | 70-95% |

Etherification reactions of the phenolic hydroxyl group

The phenolic hydroxyl group at the 2-position offers another key site for derivatization, primarily through etherification. The Williamson ether synthesis is a widely used and versatile method for this transformation. gordon.eduorganic-synthesis.comlibretexts.org This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com

Common bases for generating the phenoxide include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). organic-synthesis.com The choice of alkyl halide (R-X) determines the nature of the ether side chain. Primary alkyl halides are most effective for this reaction, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724). organic-synthesis.com

This strategy allows for the introduction of various alkyl or aryl groups, significantly altering the steric and electronic properties of the molecule in the vicinity of the carboxylic acid group.

| Reaction | Substrates | Base | Solvent | Product | Typical Yield |

| Williamson Ether Synthesis | This compound, R-X (primary alkyl halide) | K₂CO₃ or NaH | DMF or Acetonitrile | 4,5-Diethyl-2-alkoxybenzoic acid | 75-95% |

Electrophilic aromatic substitution at remaining unsubstituted positions (e.g., nitration, halogenation)

The aromatic ring of this compound has two remaining unsubstituted positions, which are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of the incoming electrophile. The hydroxyl group is a powerful activating ortho-, para-director. The two ethyl groups are also activating ortho-, para-directors. The carboxylic acid group is a deactivating meta-director. The combined effect of these groups strongly activates the ring and directs incoming electrophiles to the positions ortho and para to the hydroxyl group.

Nitration can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. youtube.comtruman.eduaiinmr.com The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comkhanacademy.org Given the directing effects of the substituents, nitration is expected to occur at the position ortho to the powerful hydroxyl group.

Halogenation , such as bromination or chlorination, can also be performed. For highly activated rings like phenols, the reaction with bromine water can proceed rapidly, potentially leading to poly-substitution. youtube.com To achieve mono-halogenation, milder conditions are typically employed, such as using bromine in a less polar solvent like carbon tetrachloride or chloroform, sometimes in the presence of a Lewis acid catalyst. youtube.com The position of halogenation would also be directed primarily by the hydroxyl group.

| Reaction | Reagents | Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 0-10 °C | 4,5-Diethyl-2-hydroxy-3-nitrobenzoic acid |

| Bromination | Br₂, CCl₄ | Room Temperature | 3-Bromo-4,5-diethyl-2-hydroxybenzoic acid |

These derivatization strategies provide a comprehensive toolkit for the structural modification of this compound, enabling the synthesis of a wide array of analogues for further investigation.

Advanced Spectroscopic and Crystallographic Elucidation of 4,5 Diethyl 2 Hydroxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,5-Diethyl-2-hydroxybenzoic acid, a complete NMR analysis would involve a combination of one-dimensional and multi-dimensional experiments to unequivocally assign all proton and carbon signals.

Proton (¹H) NMR for alkyl and aromatic proton environments

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as experimental data is not available in the reviewed literature.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | 6.5 - 7.0 | s | - |

| H-6 | 7.5 - 8.0 | s | - |

| -CH₂ (at C4) | 2.5 - 2.8 | q | ~7.5 |

| -CH₃ (at C4) | 1.1 - 1.4 | t | ~7.5 |

| -CH₂ (at C5) | 2.5 - 2.8 | q | ~7.5 |

| -CH₃ (at C5) | 1.1 - 1.4 | t | ~7.5 |

| -OH (phenolic) | 9.0 - 12.0 | br s | - |

| -COOH | 10.0 - 13.0 | br s | - |

Carbon-13 (¹³C) NMR for carbon backbone analysis

Specific experimental ¹³C NMR data for this compound has not been reported in the available scientific literature. A theoretical ¹³C NMR spectrum would be expected to show a total of 11 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield region (170-180 ppm). The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon bearing the hydroxyl group (C-2) and the carboxyl-substituted carbon (C-1) appearing at the lower end of this range. The four carbons of the two ethyl groups would produce signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not available in the reviewed literature.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 115 - 125 |

| C-2 | 155 - 165 |

| C-3 | 110 - 120 |

| C-4 | 140 - 150 |

| C-5 | 135 - 145 |

| C-6 | 120 - 130 |

| -COOH | 170 - 180 |

| -CH₂ (at C4) | 20 - 30 |

| -CH₃ (at C4) | 10 - 20 |

| -CH₂ (at C5) | 20 - 30 |

| -CH₃ (at C5) | 10 - 20 |

Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for connectivity and spatial relationships

A comprehensive structural assignment of this compound would necessitate the use of two-dimensional (2D) NMR experiments. While specific experimental 2D NMR data is not documented in the public domain for this compound, the application of these techniques can be described:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, it would show correlations between the methylene (B1212753) and methyl protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the aromatic protons to the quaternary carbons and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons. For example, it could show through-space interactions between the protons of the ethyl groups and the adjacent aromatic protons, further confirming the substitution pattern.

Solid-state NMR investigations for bulk material characterization

There is no information available in the scientific literature regarding solid-state NMR (ssNMR) investigations of this compound. In principle, ssNMR could provide valuable information about the crystalline and amorphous phases, polymorphism, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the bulk material.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound.

Accurate mass determination for elemental composition

While no specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been published, the technique would be used to confirm its elemental composition. The calculated exact mass of this compound (C₁₁H₁₄O₃) is 194.0943 g/mol . An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this calculated value, thereby confirming the molecular formula.

Fragmentation pattern analysis for structural corroboration

Mass spectrometry provides critical information for structural corroboration by analyzing the fragmentation of a molecule upon ionization. For aromatic carboxylic acids, fragmentation is often predictable, involving characteristic losses of functional groups. miamioh.edudocbrown.info The molecular ion (M+) of aromatic acids is typically more prominent than that of their aliphatic counterparts due to the stability of the aromatic ring. miamioh.edu

For this compound, the electron ionization (EI) mass spectrum is expected to exhibit a series of fragment ions that confirm its structure. The primary fragmentation processes for this class of compounds include α-cleavage and rearrangement reactions. wikipedia.org A key initial fragmentation for benzoic acids involves the loss of the hydroxyl radical (•OH) to form an [M-17]⁺ ion. miamioh.edulibretexts.org Another significant fragmentation is the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org

A particularly relevant fragmentation for ortho-substituted alkyl benzoic acids is the loss of a water molecule (H₂O), yielding an [M-18]⁺ ion. miamioh.edu This occurs via an ortho effect, where the hydroxyl group and a hydrogen from an adjacent ethyl group are eliminated. Further fragmentation can involve the loss of alkyl radicals. The cleavage of an ethyl radical (•C₂H₅) from the molecular ion or subsequent fragments would result in peaks corresponding to a loss of 29 mass units.

A plausible fragmentation pathway for this compound is outlined below:

| m/z Value (Proposed) | Ion Structure/Formula | Formation Pathway | Citation |

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) | |

| 191 | [C₁₂H₁₅O₂]⁺ | M⁺• - •OH (Loss of hydroxyl radical) | miamioh.edulibretexts.org |

| 190 | [C₁₂H₁₄O₂]⁺• | M⁺• - H₂O (Dehydration via ortho effect) | miamioh.edu |

| 179 | [C₁₁H₁₁O₂]⁺ | [M-C₂H₅]⁺ (Loss of an ethyl radical) | libretexts.org |

| 163 | [C₁₀H₁₁O₂]⁺ | M⁺• - •COOH (Loss of carboxyl group) | docbrown.infolibretexts.org |

| 135 | [C₉H₇O]⁺ | [M-H₂O-C₂H₅]⁺ (Loss of water and an ethyl radical) | miamioh.edu |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and providing insights into the molecular structure and bonding of this compound.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its hydroxyl, carboxyl, and diethyl-substituted aromatic functionalities. Aromatic carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the vibrational frequencies of the O-H and C=O groups. libretexts.org

O-H Vibrations : Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch appears as a very broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ range, due to strong intermolecular hydrogen bonding. farmaceut.orgrasayanjournal.co.in The phenolic O-H stretch is generally found around 3550-3200 cm⁻¹, but intramolecular hydrogen bonding with the adjacent carboxyl group can cause it to broaden and shift to a lower frequency. rasayanjournal.co.in

C-H Vibrations : Aromatic C-H stretching vibrations typically occur in the 3100–3000 cm⁻¹ region. mdpi.com The aliphatic C-H stretching vibrations from the two ethyl groups are expected in the 2980-2850 cm⁻¹ range. ijstr.org

C=O Vibration : The carbonyl (C=O) stretching vibration of a hydrogen-bonded carboxylic acid dimer is one of the most intense bands in the IR spectrum, appearing in the region of 1710-1680 cm⁻¹. researchgate.net

C-C Vibrations : Aromatic C-C stretching vibrations are observed in the 1625-1430 cm⁻¹ range. scirp.org

The table below summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Citation |

| Carboxylic Acid O-H | Stretching (H-bonded) | 3300 - 2500 (very broad) | IR | farmaceut.orgrasayanjournal.co.in |

| Phenolic O-H | Stretching | 3550 - 3200 | IR | rasayanjournal.co.in |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman | mdpi.com |

| Aliphatic C-H | Asymmetric/Symmetric Stretching | 2980 - 2850 | IR, Raman | ijstr.org |

| Carboxylic Acid C=O | Stretching (H-bonded dimer) | 1710 - 1680 | IR (strong) | researchgate.net |

| Aromatic C=C | Stretching | 1625 - 1430 | IR, Raman | scirp.org |

| Carboxylic Acid O-H | In-plane bending | 1440 - 1395 | IR | rasayanjournal.co.in |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | IR | rasayanjournal.co.in |

The vibrational spectra can also offer clues about the molecule's conformation. The presence of the hydroxyl group at the 2-position, adjacent to the carboxylic acid, allows for the formation of a strong intramolecular hydrogen bond. This interaction would likely cause a red shift (lowering of frequency) and broadening of both the phenolic O-H and the carbonyl C=O stretching bands compared to isomers where such an interaction is not possible.

Furthermore, the steric bulk of the two ethyl groups at the 4 and 5 positions may influence the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring. This twisting could affect the conjugation between the carboxyl C=O and the aromatic system, potentially leading to a slight blue shift (raising of frequency) of the C=O stretching vibration. The specific rotational conformations of the ethyl groups would give rise to complex vibrational modes in the fingerprint region (below 1400 cm⁻¹), though detailed assignment would necessitate theoretical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the substituted benzene ring in this compound.

The chromophore in this molecule is the substituted benzene ring. researchgate.net Unsubstituted benzoic acid exhibits characteristic absorption bands related to π→π* electronic transitions. The presence of substituents significantly alters the position and intensity of these bands. The hydroxyl (-OH) group and the two ethyl (-CH₂CH₃) groups are all considered electron-donating groups. libretexts.orglibretexts.org These groups, acting as auxochromes, increase the electron density of the aromatic ring through resonance and inductive effects.

This increased electron density lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Consequently, less energy is required to excite the π electrons, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid. The primary π→π* transitions are expected to be observed in the UV region. Studies on similar hydroxybenzoic acids show strong absorption in the 200-400 nm range. nist.gov

Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined by the Beer-Lambert law. For the π→π* transitions in aromatic systems, molar absorptivity values are typically high, often in the range of 10,000 to 50,000 L mol⁻¹ cm⁻¹.

The specific absorption maxima (λ_max) and molar absorptivity values are sensitive to the solvent and the pH of the solution. nist.gov In a basic solution, the phenolic and carboxylic acid protons will be removed, forming the phenolate (B1203915) and carboxylate ions, respectively. This deprotonation increases conjugation and typically leads to a further bathochromic shift and a change in the molar absorptivity. nist.gov

| Parameter | Description | Expected Observation | Citation |

| Chromophore | The light-absorbing part of the molecule. | 2-hydroxy-4,5-diethylphenyl group | researchgate.netnih.gov |

| Auxochromes | Groups that modify the chromophore's absorption. | -OH, -C₂H₅, -C₂H₅ | libretexts.org |

| Electronic Transitions | Excitation of electrons to higher energy orbitals. | π→π | nih.gov |

| Expected λ_max | Wavelength of maximum absorbance. | Bathochromic shift compared to benzoic acid; expected in the 250-350 nm range depending on pH. | nist.gov |

| Molar Absorptivity (ε) | A measure of absorption intensity. | High, characteristic of π→π transitions (likely >10,000 L mol⁻¹ cm⁻¹). | nih.gov |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound. It provides an atomic-resolution, three-dimensional map of the molecule and its arrangement within a crystal lattice.

Definitive determination of molecular geometry and bond lengths

Should single crystals of this compound be grown and analyzed, X-ray diffraction would yield precise measurements of all bond lengths (e.g., the C-C bonds of the benzene ring and ethyl groups, the C-O and O-H bonds of the carboxyl and hydroxyl moieties) and bond angles. This would allow for an unambiguous determination of the molecule's conformation, including the planarity of the aromatic ring and the orientation of the substituent groups. This empirical data is invaluable for understanding the steric and electronic effects of the diethyl substitution pattern.

Although no experimental data exists for the title compound, a hypothetical data table for the kind of information that would be obtained is presented below.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.1 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1028 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.27 g/cm³ | The theoretical density of the crystal. |

Chiroptical Spectroscopic Studies (if chiral derivatives are synthesized)

The compound this compound is achiral and therefore would not exhibit optical activity. However, if a chiral derivative were to be synthesized (for instance, by introducing a stereocenter on one of the ethyl side chains), chiroptical techniques such as Circular Dichroism and Optical Rotatory Dispersion would be essential for its stereochemical characterization. wikipedia.org

Circular Dichroism (CD) for chiroptical properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov For a chiral derivative of this compound, the aromatic ring and carboxyl group would act as chromophores. The CD spectrum would exhibit Cotton effects—characteristic positive or negative peaks—at the absorption wavelengths of these chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center(s), providing a powerful tool for assigning stereochemistry. nih.gov

Optical Rotatory Dispersion (ORD) analysis

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum provides information complementary to a CD spectrum. nih.gov For a chiral derivative, the ORD curve would show a characteristic shape, known as a Cotton effect curve, in the region of the chromophore's absorption bands. This analysis can be used to determine the absolute configuration and to study conformational equilibria of the molecule in solution.

Theoretical and Computational Chemistry of 4,5 Diethyl 2 Hydroxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone in the computational study of molecular systems. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for the analysis of moderately sized organic molecules like 4,5-Diethyl-2-hydroxybenzoic acid. These calculations can elucidate electronic structure, molecular geometry, and various spectroscopic features.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Conformational analysis is also crucial, as the rotation around single bonds, such as those of the ethyl and carboxyl groups, can lead to different stable conformers. By systematically exploring these rotational possibilities, the global minimum energy conformation and other low-energy isomers can be identified. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p), to provide a reliable description of the molecular geometry.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311G(d,p) level) (Note: The following data is illustrative as specific published research on this molecule is not available. The table represents the type of data that would be generated from such a study.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| Bond Length | C2-O(H) | 1.35 Å |

| Bond Length | C1-C(OOH) | 1.48 Å |

| Bond Angle | C6-C1-C2 | 119.5° |

| Dihedral Angle | C2-C1-C(OOH)-O | 180.0° |

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. ijrdt.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ijrdt.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be distributed over the carboxylic acid group, which acts as an electron-accepting moiety.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is illustrative as specific published research on this molecule is not available.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (EPS) Analysis for Reactive Sites

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. ijrdt.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The EPS map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the hydroxyl and carboxyl groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid would be a region of positive potential.

Vibrational Frequency Calculations and Spectroscopic Predictions

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. wikipedia.orgresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a predicted vibrational spectrum can be generated. wikipedia.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. These theoretical predictions can aid in the assignment of experimental spectral bands to particular molecular motions. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and ethyl substituents.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative as specific published research on this molecule is not available. Frequencies are typically scaled to correct for anharmonicity and other systematic errors.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3550 |

| O-H Stretch (Phenolic) | 3400 |

| C=O Stretch | 1720 |

| C-C Aromatic Stretch | 1600, 1580 |

| C-H Stretch (Aliphatic) | 2970-2850 |

NMR Chemical Shift Predictions

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the aromatic ring, the ethyl groups, and the carboxyl group.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations can be used to study the behavior of a larger system, such as this compound in a solvent or interacting with other molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of dynamic processes like conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds. This approach can provide a more realistic picture of the molecule's behavior in a condensed phase.

Conformational flexibility and dynamics in solution

The most significant conformational aspect is the intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid group. This interaction is a common feature in 2-hydroxybenzoic acid derivatives and leads to a planar, six-membered ring-like structure which significantly stabilizes the conformation.

The flexibility of the two ethyl groups at the C4 and C5 positions also contributes to the conformational diversity. The rotation around the C-C single bonds of the ethyl groups can lead to various staggered and eclipsed conformations. In solution, the molecule would be expected to exist as a dynamic equilibrium of these various conformers. Computational methods such as molecular mechanics or density functional theory (DFT) would be employed to calculate the potential energy surface and identify the most stable conformers. Molecular dynamics simulations could further provide insights into the timescale of the conformational changes in different solvents.

Solvent effects on molecular structure and interactions

The surrounding solvent environment plays a crucial role in the structure and interactions of this compound. Solvents can influence the conformational equilibrium and the strength of intramolecular and intermolecular hydrogen bonds.

In non-polar solvents, the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is expected to be strong, favoring a more planar conformation. In polar protic solvents, such as water or ethanol (B145695), the solvent molecules can compete for hydrogen bonding with both the hydroxyl and carboxylic acid groups. This can lead to a weakening of the intramolecular hydrogen bond and an increase in the population of conformers where these groups interact with the solvent.

Implicit and explicit solvent models are computational tools used to study these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation box. These simulations can provide data on how the solvent affects the geometry, charge distribution, and spectroscopic properties of the molecule.

Structure-Activity Relationship (SAR) Modeling (Computational, non-biological endpoints)

Prediction of reactivity profiles

The reactivity of this compound can be predicted using computational methods that analyze its electronic structure. The presence of both electron-donating (hydroxyl and diethyl) and electron-withdrawing (carboxylic acid) groups on the benzene (B151609) ring creates a complex reactivity pattern.

DFT calculations can be used to determine various reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron-rich and electron-poor regions of the molecule, guiding the prediction of sites for electrophilic and nucleophilic reactions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site.

Based on the electronic properties of similar substituted benzoic acids, the aromatic ring is activated towards electrophilic substitution, with the positions ortho and para to the powerful activating hydroxyl group being the most likely sites of reaction. The carboxylic acid group, being a deactivator, will direct incoming electrophiles to the meta position relative to itself.

Ligand binding predictions to theoretical non-biological targets

While there is no specific information on the binding of this compound to theoretical non-biological targets, its structural features suggest potential interactions with various synthetic receptors or materials. The presence of hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (carbonyl oxygen), along with the hydrophobic ethyl groups, allows for a range of non-covalent interactions.

Computational docking simulations could be employed to predict the binding affinity and mode of interaction of this molecule with theoretical host structures. These hosts could be designed to have complementary shapes and chemical features, such as cavities lined with hydrogen bond donors/acceptors or hydrophobic pockets. The results of such simulations would be quantified by a scoring function that estimates the binding free energy.

Reaction Mechanism Elucidation via Computational Methods

Transition state identification and energy barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, esterification, or decarboxylation.

The process involves mapping the potential energy surface of the reaction. The key points on this surface are the reactants, products, any intermediates, and the transition states that connect them. Transition state structures are saddle points on the potential energy surface and represent the highest energy point along the reaction coordinate.

Reaction pathway mapping

There is no specific published research detailing the reaction pathway mapping for this compound. Computational studies, typically employing methods like Density Functional Theory (DFT), are used to map reaction coordinates and determine transition states for processes such as thermal decomposition, decarboxylation, or oxidation. researchgate.net Such analyses for other compounds, like formic acid, reveal complex pathways involving intermediates and specific energy barriers. researchgate.net However, a similar investigation for this compound has not been reported.

Intermolecular Interaction Studies

While general principles of intermolecular forces can be applied, specific quantitative and structural data for this compound are absent from the literature.

No experimental or computational studies were found that specifically detail the hydrogen bonding networks or their energetic contributions for this compound.

For the parent compound, 2-hydroxybenzoic acid, a strong intramolecular hydrogen bond is known to exist between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov The energy of this intramolecular bond has been experimentally and theoretically estimated to be significant, in the range of 17-26 kJ/mol. nih.gov Intermolecularly, hydroxybenzoic acids typically form dimers through hydrogen bonds connecting the carboxylic acid groups of two separate molecules. nih.gov The precise bond lengths, angles, and, crucially, the energetic contributions of these hydrogen bonds in the solid state of this compound remain uncharacterized.

Detailed analysis of π-π stacking or other non-covalent interactions, such as van der Waals forces, involving the aromatic ring of this compound is not available. Studies on other aromatic carboxylic acids, like p-aminobenzoic acid, have shown that π-π stacking can be a prominent organizing force in solution and in the solid state, influencing crystal packing and polymorphism. acs.org The geometry of these interactions (e.g., face-to-face, offset) and their energetic contributions are typically evaluated using computational methods and crystallographic data, none of which are available for the title compound. The impact of the ethyl substituents on the nature and strength of these potential stacking interactions is also an unresearched area.

Reactivity and Mechanistic Investigations of 4,5 Diethyl 2 Hydroxybenzoic Acid

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 4,5-Diethyl-2-hydroxybenzoic acid, the outcome of such reactions is primarily controlled by the directing effects of the existing substituents.

Regioselectivity and directing effects of existing substituents

The hydroxyl (-OH) group at position 2 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The two ethyl groups at positions 4 and 5 are also activating groups and ortho, para-directors, operating through an inductive effect. Conversely, the carboxyl (-COOH) group at position 1 is a deactivating group and a meta-director because it withdraws electron density from the ring. wikipedia.org

The combined influence of these groups determines the position of electrophilic attack. The strong activating and ortho, para-directing effect of the hydroxyl group is the dominant factor. The positions ortho (position 3) and para (position 6) to the hydroxyl group are significantly activated. However, the position para to the hydroxyl group (position 5) is already substituted with an ethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group, which are positions 3 and 6.

Between positions 3 and 6, steric hindrance from the adjacent carboxyl group at position 1 and the ethyl group at position 5 can influence the final product distribution. Position 3 is flanked by the carboxyl and hydroxyl groups, while position 6 is adjacent to the ethyl group at position 5. The relative steric bulk of the incoming electrophile will play a crucial role in determining the major product. For smaller electrophiles, a mixture of 3- and 6-substituted products might be expected, while for bulkier electrophiles, substitution at the less sterically hindered position 6 would be favored.

The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 2 | Activating (Resonance) | ortho, para |

| -COOH | 1 | Deactivating (Inductive & Resonance) | meta |

| -CH₂CH₃ | 4 | Activating (Inductive) | ortho, para |

| -CH₂CH₃ | 5 | Activating (Inductive) | ortho, para |

Kinetics and thermodynamic considerations

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents on the aromatic ring. Activating groups increase the reaction rate, while deactivating groups decrease it. openstax.org In this compound, the presence of three activating groups (one hydroxyl and two ethyls) and only one deactivating group (carboxyl) suggests that the ring will be activated towards EAS, and the reactions are expected to proceed under relatively mild conditions.

The reaction can be under either kinetic or thermodynamic control. dergipark.org.tr

Kinetic control , which is favored at lower temperatures, leads to the formation of the product that is formed fastest, usually the one with the lowest activation energy.

Thermodynamic control , favored at higher temperatures, results in the most stable product, which may not be the one that forms the fastest.

In the case of this compound, the initial electrophilic attack will likely lead to a mixture of isomers. Under kinetic control, the distribution of these isomers will reflect the relative rates of attack at the different available positions. Under thermodynamic control, the reaction mixture will equilibrate to favor the most stable isomer, which is often the one with the least steric hindrance between the substituents.

Nucleophilic Reactions at the Carboxyl Group

The carboxyl group of this compound is a key site for nucleophilic reactions, most notably esterification and amide bond formation.

Esterification and amide bond formation mechanisms

Esterification: The formation of an ester from a carboxylic acid and an alcohol is typically an acid-catalyzed process known as Fischer esterification. ma.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com The presence of the hydroxyl group on the aromatic ring can also be esterified, but typically the carboxylic acid is more reactive towards esterification under acidic conditions. 4college.co.uk

Amide Bond Formation: The reaction of a carboxylic acid with an amine to form an amide generally requires activation of the carboxylic acid, as amines are basic and will readily deprotonate the carboxylic acid to form a non-reactive carboxylate salt. youtube.com Common methods for amide formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond. nih.gov

Reactivity with various nucleophiles

The reactivity of the carboxyl group in this compound towards different nucleophiles can be influenced by steric hindrance from the adjacent ethyl group at position 5.

Alcohols: Primary alcohols will react more readily than secondary or tertiary alcohols due to less steric hindrance. The reaction is typically carried out in the presence of an acid catalyst and may require elevated temperatures to proceed at a reasonable rate. dergipark.org.tr

Amines: Primary amines are generally more reactive than secondary amines for amide formation. The use of appropriate coupling agents is crucial for efficient conversion. nih.gov

Grignard and Organolithium Reagents: These strong nucleophiles will typically react with the acidic proton of the hydroxyl and carboxyl groups first in an acid-base reaction. masterorganicchemistry.com To achieve nucleophilic addition to the carbonyl carbon, both acidic protons would need to be protected or an excess of the organometallic reagent would be required. The initial deprotonation would be followed by nucleophilic attack on the carboxylate, which can lead to the formation of a ketone after workup. A second equivalent of the organometallic reagent can then add to the ketone to form a tertiary alcohol. ucalgary.ca

Oxidative and Reductive Transformations

The aromatic ring and the functional groups of this compound can undergo both oxidative and reductive transformations.

Oxidative Transformations: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Oxidative coupling reactions, often catalyzed by transition metals, can lead to the formation of dimers or polymers. unirioja.esrsc.org Strong oxidizing agents can lead to the degradation of the aromatic ring. The ethyl side chains can also be oxidized at the benzylic position under certain conditions.

Reductive Transformations:

Reduction of the Carboxyl Group: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under high pressure. ma.edu

Reduction of the Aromatic Ring: The aromatic ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation using catalysts such as rhodium on carbon or platinum under high pressure and temperature. nih.gov The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, is another method to reduce the aromatic ring, often with good regioselectivity.

Oxidation pathways of the phenolic hydroxyl group

The phenolic hydroxyl group is susceptible to oxidation. Generally, the oxidation of phenolic compounds can proceed through various mechanisms, often involving the formation of phenoxy radicals. The presence of electron-donating alkyl groups, such as the diethyl groups in this compound, can increase the electron density of the aromatic ring, potentially making the phenolic hydroxyl group more susceptible to oxidation compared to unsubstituted 2-hydroxybenzoic acid.

The antioxidant properties of phenolic acids are closely linked to the number and position of hydroxyl groups on the benzene (B151609) ring. researchgate.net In many cases, an increase in the number of hydroxyl groups leads to higher antioxidant activity. researchgate.net Mechanistic studies on some phenolic compounds have shown the formation of quinone-type structures upon oxidation. researchgate.net For instance, the oxidation of certain phenolic aldehydes with a catecholic arrangement results in o-quinones, while others can form p-quinones through a one-electron mechanism. researchgate.net

While specific studies on the oxidation of this compound are not prevalent, research on related compounds like 4-hydroxybenzoic acid suggests that under certain conditions, such as autothermal pyrolysis, phenolic compounds can undergo partial oxidation, leading to an increase in carbonyl groups and a corresponding decrease in phenolic hydroxyl groups. osti.gov

Reduction of the carboxylic acid functionality

The reduction of carboxylic acids to their corresponding alcohols is a fundamental transformation in organic synthesis. The direct reduction of carboxylic acids can be challenging due to the low electrophilicity of the carbonyl carbon. acs.org Various reagents, including lithium aluminum hydride (LiAlH4) and borane (B79455) complexes, are commonly employed for this purpose. acs.org

Recent advancements have introduced titanium-catalyzed reductions using ammonia-borane, which has shown to be effective for a variety of substituted benzoic acids. acs.org This method has demonstrated tolerance for various functional groups. acs.org For instance, substituted benzoic acids with both electron-withdrawing and electron-donating groups have been successfully reduced to their corresponding benzyl (B1604629) alcohols. acs.org The presence of electron-donating groups, such as the methyl group in 4-methylbenzoic acid, did not hinder the formation of the alcohol. acs.org However, strongly electron-donating groups like a 4-methoxy group on benzoic acid have been observed to decrease the yield, suggesting that the electronic nature of the substituents on the aromatic ring plays a significant role in the reaction's efficiency. acs.org Given the presence of two electron-donating ethyl groups on this compound, it is plausible that its reduction would proceed, though the specific reaction kinetics and yield would require experimental verification.

Table 1: Reduction of Various Substituted Benzoic Acids with TiCl₄/NH₃BH₃

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzoic acid | 4-Nitrobenzyl alcohol | 81 |

| 3-Nitrobenzoic acid | 3-Nitrobenzyl alcohol | 83 |

| 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzyl alcohol | 87 |

| 4-Methylbenzoic acid | 4-Methylbenzyl alcohol | 85 |

| 4-Methoxybenzoic acid | 4-Methoxybenzyl alcohol | 46 |

Data sourced from a study on titanium-catalyzed reduction of carboxylic acids. acs.org

Photochemical Reaction Pathways

The interaction of molecules with light can induce various transformations, leading to either degradation or the formation of new chemical entities. The photochemical behavior of this compound is of interest for understanding its stability and potential applications in photochemistry.

Photostability and degradation mechanisms

The photostability of a molecule is its ability to resist degradation upon exposure to light. For phenolic compounds, photodegradation can be initiated by the absorption of UV light, leading to the formation of reactive species. Studies on dissolved organic matter (DOM) have shown that hydroxybenzoic acids can act as sensitizers for the photochemical production of hydroxylating species. rsc.org This suggests that under irradiation, this compound could potentially contribute to the generation of reactive oxygen species, which could, in turn, lead to its own degradation or the transformation of other molecules in its vicinity.

Photo-induced transformations

Photo-induced transformations refer to the specific chemical changes a molecule undergoes upon absorbing light energy. In some systems, photo-caged carboxylic acids have been designed to release the carboxylic acid upon irradiation with a specific wavelength of light. nih.gov For instance, coumarin (B35378) and perylene-modified substrates have been shown to release benzoic acid upon irradiation with visible light. nih.gov The efficiency of this release can be wavelength-dependent, with studies revealing that the maximum reactivity does not always align with the maximum absorbance of the chromophore. nih.gov While these are model systems, they demonstrate the potential for the carboxylic acid moiety in a molecule like this compound to be involved in photochemical reactions, potentially leading to decarboxylation or other transformations.

Thermal Decomposition Mechanisms

Understanding the thermal stability and decomposition pathways of a compound is critical for its safe handling and for its use in high-temperature applications. The thermal decomposition of this compound would likely involve the breakdown of its functional groups.

For a related compound, 4-hydroxybenzoic acid, it is known to decarboxylate at temperatures above 200 °C, yielding phenol (B47542) and carbon dioxide. chemcess.com When heated to decomposition, it emits acrid smoke and irritating fumes. nih.gov It is plausible that this compound would undergo a similar initial decomposition step of decarboxylation. Following or concurrent with decarboxylation, the diethyl-substituted phenol intermediate would likely undergo further decomposition at higher temperatures. The presence of the ethyl groups could introduce additional decomposition pathways, such as benzylic C-H bond cleavage, leading to a complex mixture of smaller hydrocarbon fragments. wikipedia.org

Table 2: Decomposition Data for Related Compounds

| Compound | Decomposition Temperature (°C) | Decomposition Products |

|---|---|---|

| 4-Hydroxybenzoic acid | > 200 | Phenol, Carbon Dioxide |

| Toluene | - | Benzene, Methane (via hydrodealkylation) |

Data compiled from various sources. chemcess.comwikipedia.org

Coordination Chemistry and Metal Complexation of 4,5 Diethyl 2 Hydroxybenzoic Acid

Ligand Design Principles and Coordination Modes

The design of ligands is a fundamental aspect of coordination chemistry, dictating the properties and reactivity of the metal complexes formed. In the case of 4,5-Diethyl-2-hydroxybenzoic acid, the design is predicated on the well-established chelating ability of the salicylate (B1505791) backbone.

Utilizing the carboxylate and phenolic oxygen as chelating sites

This compound is an O,O'-donor ligand, with the primary coordination sites being the oxygen atoms of the carboxylate group and the adjacent phenolic hydroxyl group. mdpi.comnih.govnih.gov The deprotonation of both the carboxylic acid and the phenol (B47542) is generally a prerequisite for chelation, forming a stable six-membered ring with a metal ion. This bidentate chelation is a common and stable coordination mode for salicylate-type ligands. ijesi.org The carboxylic group can also exhibit other binding modes, such as monodentate or bridging, which can lead to the formation of polynuclear complexes. ijesi.org

Impact of diethyl substituents on coordination geometry

The two ethyl groups at the 4- and 5-positions of the benzene (B151609) ring are expected to exert a significant influence on the coordination chemistry of the ligand. These alkyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the coordinating oxygen atoms. This enhanced electron density can lead to stronger metal-ligand bonds and increased stability of the resulting complexes. researchgate.net

From a steric perspective, the diethyl substituents can influence the arrangement of ligands around the metal center. While not excessively bulky, they can affect the packing of the complexes in the solid state and may favor certain coordination geometries over others to minimize steric hindrance. The precise impact on the coordination geometry would depend on the size of the metal ion and the stoichiometry of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods, followed by thorough characterization to elucidate their structure and properties.

Preparation of coordination compounds with various metal ions (e.g., transition metals, main group metals)

The preparation of metal complexes of this compound would typically involve the reaction of a soluble salt of the desired metal ion with the ligand in a suitable solvent. iosrjournals.org Common metal salts used include chlorides, nitrates, sulfates, or acetates of transition metals (e.g., Cu(II), Fe(III), Co(II), Ni(II)) and main group metals (e.g., Al(III), Zn(II)). nih.goviosrjournals.orgbioline.org.br The reaction is often carried out in a solvent in which both the metal salt and the ligand are soluble, such as ethanol (B145695) or a water-ethanol mixture. iosrjournals.org The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. The pH of the reaction medium is a critical parameter, as it influences the deprotonation of the carboxylic acid and phenolic hydroxyl groups, which is essential for chelation. The resulting metal complexes often precipitate from the solution and can be isolated by filtration, followed by washing and drying. iosrjournals.org

Spectroscopic (IR, UV-Vis, NMR, EPR) and analytical characterization of complexes

A suite of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand will show a characteristic C=O stretching vibration of the carboxylic acid and a broad O-H stretching band from the phenolic hydroxyl group. Upon coordination to a metal, the C=O stretching frequency is expected to shift, typically to a lower wavenumber, indicating the involvement of the carboxylate group in bonding. iosrjournals.org The disappearance or significant broadening of the phenolic O-H band would confirm its deprotonation and coordination to the metal ion. iosrjournals.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Transitions involving the ligand (intra-ligand) and those between the ligand and the metal (charge transfer) can be observed. nih.govjocpr.com For complexes of transition metals with d-electrons, d-d transitions can also be detected, which provide insights into the coordination geometry and the ligand field strength. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the aromatic protons and carbons upon coordination can confirm the binding of the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy is a valuable technique for determining the oxidation state of the metal ion and providing information about the symmetry and nature of the coordination environment.

Investigation of Coordination Modes and Geometries

The coordination chemistry of this compound is dictated by the presence of two key functional groups: the carboxylic acid and the phenolic hydroxyl group. These groups, positioned ortho to each other on the benzene ring, allow for versatile interactions with metal ions. The electronic effects of the two ethyl groups in the para and meta positions relative to the hydroxyl group can also influence the coordination behavior by modifying the electron density on the aromatic ring and the acidity of the donor groups.

Monodentate, bidentate, and bridging coordination modes

Based on the behavior of analogous substituted salicylic (B10762653) acids, this compound is expected to exhibit several coordination modes. bioline.org.brnih.gov The most common mode is bidentate chelation, where the ligand coordinates to a metal center through both the carboxylate oxygen and the phenolic oxygen, forming a stable six-membered ring. bioline.org.brnih.gov

In its deprotonated form, the carboxylate group can act as a monodentate ligand, coordinating to a metal ion through one of its oxygen atoms. This mode is less common when the hydroxyl group is also available for coordination but can be observed in certain complexes. Furthermore, the carboxylate group can act as a bridging ligand, connecting two metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of polynuclear complexes or coordination polymers. nih.gov

The phenolic hydroxyl group, upon deprotonation, can also participate in bridging between metal ions. The combination of carboxylate and phenolate (B1203915) bridging can lead to complex multidimensional structures.

Table 1: Plausible Coordination Modes of 4,5-Diethyl-2-hydroxybenzoate

| Coordination Mode | Description |

| Monodentate | Coordination through one oxygen of the carboxylate group. |

| Bidentate Chelating | Coordination through one carboxylate oxygen and the phenolic oxygen to the same metal center. |

| Bridging (carboxylate) | The carboxylate group bridges two metal centers. |

| Bridging (phenolate) | The deprotonated hydroxyl group bridges two metal centers. |

Stereochemical aspects of complex formation

The formation of metal complexes with this compound can lead to various stereochemical outcomes. When the ligand acts as a bidentate chelate, the resulting complexes can exhibit different geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and the presence of other ligands. For instance, in an octahedral complex with three bidentate ligands, facial (fac) and meridional (mer) isomers can be formed.

Applications in Catalysis

The ability of this compound to form stable complexes with a variety of transition metals suggests its potential utility as a ligand in catalysis. By analogy with other substituted salicylic acid ligands, its metal complexes could be active in both homogeneous and heterogeneous catalysis. nih.govutq.edu.iq

Use as a ligand in homogeneous catalysis (e.g., C-C bond formation, oxidation reactions)